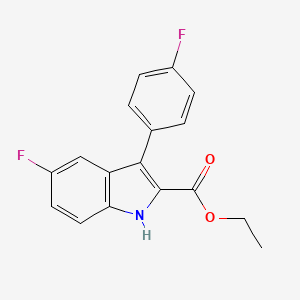

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C17H13F2NO2 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H13F2NO2/c1-2-22-17(21)16-15(10-3-5-11(18)6-4-10)13-9-12(19)7-8-14(13)20-16/h3-9,20H,2H2,1H3 |

InChI Key |

WVGVFORCPHPOFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole oxides, while reduction can produce fluoroindole alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is primarily utilized in the synthesis of various pharmaceutical agents due to its structural properties:

- Antitumor Agents : The compound serves as a precursor for developing antitumor agents, leveraging the indole structure known for its biological activity against cancer cells. Studies have shown that modifications of indole derivatives can enhance their efficacy against specific cancer types .

- Antihyperlipidemic Agents : Research indicates that derivatives of this compound may exhibit properties that help in managing cholesterol levels, thus contributing to cardiovascular health .

- Factor Xa Inhibitors : This compound plays a role in synthesizing inhibitors for Factor Xa, an important target in anticoagulant therapy. Such inhibitors are crucial in preventing thromboembolic events .

- Antiarrhythmic Agents : The potential of this compound in developing antiarrhythmic drugs has been explored, focusing on its ability to stabilize cardiac rhythms .

Enzyme Inhibition

The compound is also investigated for its ability to inhibit specific enzymes:

- Cytosolic Phospholipase A2 Inhibitors : this compound has been studied for its inhibitory effects on cytosolic phospholipase A2, which is involved in inflammatory processes .

- Thromboxane Receptor Antagonists : The compound is utilized to develop thromboxane receptor antagonists, which can be significant in managing conditions related to platelet aggregation and vascular health .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined various indole derivatives, including those based on this compound. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting the potential for further development into effective cancer therapies .

Case Study 2: Cardiovascular Applications

Research conducted on the antihyperlipidemic properties of indole derivatives showed that compounds similar to this compound could significantly lower triglyceride levels in animal models. This finding supports the potential use of such compounds in treating hyperlipidemia and associated cardiovascular diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 5-(4-fluorophenyl)-1H-indole-2-carboxylate (152c): This analog places the 4-fluorophenyl group at position 5 instead of position 3. Reported synthesis yields (77%) suggest higher efficiency compared to derivatives with bulkier substituents at position 3 .

- Ethyl 4-fluoro-1H-indole-2-carboxylate (CAS 348-32-3) :

Fluorine at position 4 instead of 5 modifies the dipole moment and electron density, which could affect binding to hydrophobic pockets in target proteins. Its structural similarity score (0.83) indicates moderate overlap in pharmacophoric features with the target compound .

Functional Group Variations

- Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate :

Substitution of the 4-fluorophenyl group with iodine at position 3 introduces a heavy atom, increasing molecular weight (333.1 vs. ~317.3 for the target compound). Iodine’s polarizability may enhance interactions in imaging applications but reduces metabolic stability . - Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate: The hydroxyl group at position 3 increases polarity (logP = 2.19 vs.

Molecular Weight and Solubility

Aromatic Interactions

- The 4-fluorophenyl group in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in analogs with aliphatic (e.g., hydroxy) or non-aromatic substituents. This property is critical for binding to targets like kinase ATP pockets .

Comparative Data Table

| Compound Name | Substituent (Position 3) | Molecular Weight | Yield (%) | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate | 4-Fluorophenyl | ~317.3 | N/A | ~3.5 | Kinase inhibition, Drug lead |

| Ethyl 5-(4-fluorophenyl)-1H-indole-2-carboxylate (152c) | 4-Fluorophenyl (Position 5) | 297.3 | 77 | ~3.2 | SAR studies |

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | Iodo | 333.1 | N/A | ~4.0 | Imaging probes |

| Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate | Hydroxy | 223.2 | N/A | 2.19 | Solubility enhancement |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | Benzoylphenyl | 359.1 | 37.5 | ~3.8 | Amide-based drug candidates |

Biological Activity

Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes recent findings regarding its biological activity, including synthesis methods, molecular docking studies, and in vitro evaluations.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 1363405-14-4

- Molecular Weight : 301.29 g/mol

- Chemical Formula : C17H14F2N2O2

Biological Activity Overview

The biological evaluation of this compound has revealed several promising activities:

Antiviral Activity

Recent studies indicate that derivatives of indole compounds, including this compound, exhibit significant antiviral properties. For example, indole derivatives have been shown to inhibit HIV integrase, an essential enzyme for viral replication.

In one study, a related compound demonstrated an IC50 value of 32.37 µM against HIV-1 integrase, suggesting that structural modifications can enhance antiviral efficacy . The binding modes indicate that the indole nucleus interacts effectively with the active site of integrase through chelation with magnesium ions and π–π stacking interactions with viral DNA .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Indole derivatives have been recognized for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro testing has shown that certain indole derivatives can induce apoptosis in cancer cells at low concentrations (IC50 values ranging from 0.13 µM to 0.31 µM) compared to established HDAC inhibitors .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process often includes:

- Formation of the Indole Ring : Utilizing starting materials such as substituted anilines and carboxylic acids.

- Fluorination Reactions : Introducing fluorine atoms at specific positions on the phenyl ring to enhance biological activity.

- Esterification : Converting carboxylic acids into esters to improve solubility and bioavailability.

The structure activity relationship indicates that the presence of fluorine atoms on both the indole and phenyl rings enhances the compound’s potency against various biological targets .

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (Leukemia) | 0.25 - 0.5 | Induction of apoptosis via HDAC inhibition |

| MOLM-13 | 0.30 | Increased histone acetylation leading to cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting HDACs .

Molecular Docking Studies

Molecular docking studies reveal how this compound interacts with target proteins such as HIV integrase and HDACs:

- Docking Results : The compound showed favorable binding affinities with key residues in the active sites, supporting its potential as an effective inhibitor.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 5-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, derivatives of 5-fluoroindole-2-carboxylates are synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400/DMF solvent systems under ambient conditions. Purification involves column chromatography (70:30 EtOAc/hexanes) . Advanced variations use gold(I)-catalyzed coupling reactions, such as reacting ethyl 5-fluoro-1H-indole-2-carboxylate with aziridine derivatives in dichloroethane (DCE) with [Au(JohnPhos)(NTf₂)] as the catalyst .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- Multinuclear NMR : ¹H NMR (for proton environments), ¹³C NMR (carbon backbone), and ¹⁹F NMR (fluorine substituents). For example, ¹⁹F NMR shows distinct shifts for fluorine atoms on the indole and phenyl rings .

- Mass Spectrometry : FAB-HRMS or ESI-MS confirms molecular ion peaks (e.g., m/z 340.1 [M+H]⁺) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Flash column chromatography with gradients of EtOAc/hexanes (50:50 to 70:30) is commonly used. For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water mobile phases can improve purity .

Q. How can crystallographic data resolve ambiguities in structural assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond connectivity and stereochemical details. For instance, SHELXL refines data to confirm the indole core’s planarity and substituent orientations .

Advanced Research Questions

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes implicated in ischemia or cancer) .

Q. How do substituent variations (e.g., fluorine position) impact biological activity?

- Methodological Answer : Fluorine at C5 of the indole ring enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Substitution at C3 with 4-fluorophenyl groups increases π-π stacking interactions in enzyme active sites, as shown in SAR studies of indole-based antioxidants .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Methodological Answer : Cross-validation using complementary techniques:

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons .

- Mass spectral anomalies : Isotopic labeling (e.g., ¹³C/¹⁵N) or tandem MS/MS fragmentation clarifies molecular ion pathways .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Catalyst screening : Au(I) catalysts (e.g., [Au(JohnPhos)(NTf₂)]) enhance regioselectivity in coupling reactions .

- Solvent effects : Polar aprotic solvents (DMF, PEG-400) stabilize intermediates in CuAAC reactions .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., azide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.